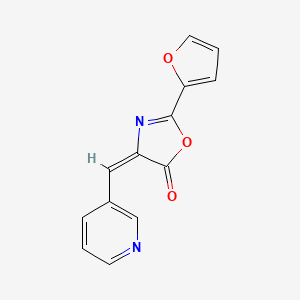
N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide, also known as CMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMA is a selective inhibitor of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is expressed in sensory neurons. The ability of CMA to inhibit TRPV1 has made it a valuable tool for studying the role of this channel in various physiological and pathological processes.
作用機序
N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide acts as a selective inhibitor of TRPV1 by binding to a specific site on the channel. TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, capsaicin, and acid. When TRPV1 is activated, it allows the influx of calcium ions into the cell, which can lead to the release of neurotransmitters and the activation of downstream signaling pathways. By inhibiting TRPV1, N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide can block these processes and prevent the activation of the channel.
Biochemical and Physiological Effects:
The inhibition of TRPV1 by N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide has several biochemical and physiological effects. In vitro studies have shown that N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide can inhibit the release of neurotransmitters, such as substance P and calcitonin gene-related peptide, from sensory neurons. Additionally, N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in various cell types. In vivo studies have demonstrated that N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide can reduce pain sensitivity in animal models of inflammatory and neuropathic pain.
実験室実験の利点と制限
One of the main advantages of using N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide in lab experiments is its selectivity for TRPV1. This allows researchers to specifically target this channel and study its role in various physiological and pathological processes. Additionally, N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide has been shown to have a favorable safety profile and low toxicity in animal studies. However, one limitation of using N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research involving N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide. One area of interest is the development of more potent and selective TRPV1 inhibitors based on the structure of N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide. Additionally, further studies are needed to fully understand the role of TRPV1 in various physiological and pathological processes, as well as the potential therapeutic applications of TRPV1 inhibitors, including N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide. Finally, the development of more effective methods for administering N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide in experimental settings could improve its utility as a research tool.
合成法
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide involves several steps, including the reaction of 3-chloro-4-methoxyaniline with 3,4-dimethylphenol to form the intermediate 3-chloro-4-methoxy-N-(3,4-dimethylphenyl)aniline. This intermediate is then reacted with chloroacetyl chloride to form the final product, N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide.
科学的研究の応用
N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide has been used in a variety of scientific research applications due to its ability to selectively inhibit TRPV1. TRPV1 is involved in various physiological processes, including pain sensation, thermoregulation, and inflammation. By inhibiting TRPV1, N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide can be used to study the role of this channel in these processes. Additionally, N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide has been shown to have potential applications in the treatment of various diseases, such as chronic pain and inflammatory disorders.
特性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11-4-6-14(8-12(11)2)22-10-17(20)19-13-5-7-16(21-3)15(18)9-13/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFGBVCSGDFGJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)OC)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5797667.png)


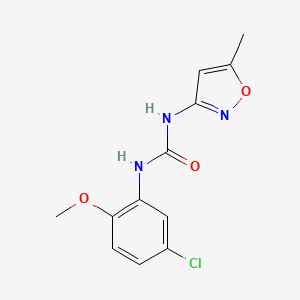
![4-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5797694.png)
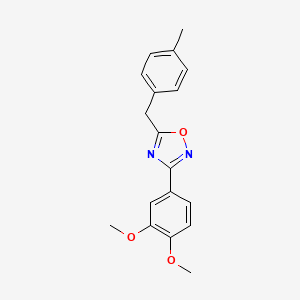
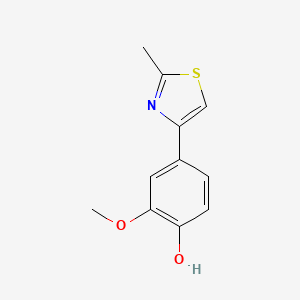
![N-methyl-2-(3-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5797708.png)
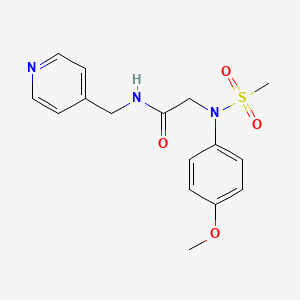
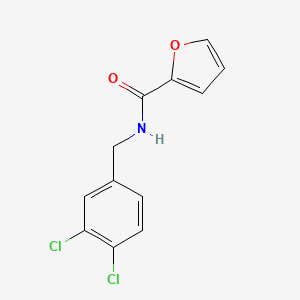
![6-bromo-7-methyl-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5797725.png)
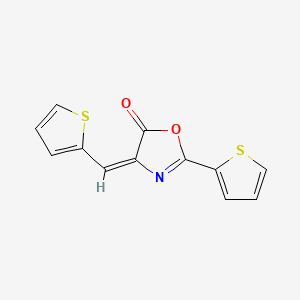
![6-chloro-4-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B5797731.png)
